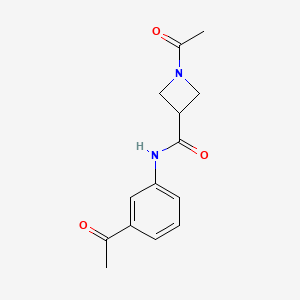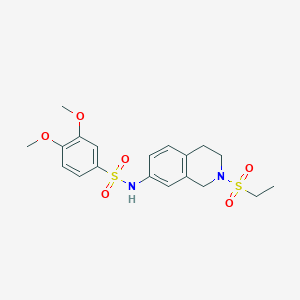
1-acetyl-N-(3-acetylphenyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Azetidines, such as APCA, are important four-membered heterocycles used in organic synthesis and medicinal chemistry. The synthesis of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis
APCA has a molecular formula of C14H16N2O3 and a molecular weight of 260.293. It is an azetidine, a fascinating four-membered nitrogen-containing heterocycle that is an analogue of cyclobutane .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This unique reactivity can be triggered under appropriate reaction conditions .Aplicaciones Científicas De Investigación
Synthesis and Structural Modifications
1-acetyl-N-(3-acetylphenyl)azetidine-3-carboxamide is a compound that may be related to various research domains focusing on the synthesis and structural modification of azetidine derivatives. Such compounds are of interest due to their potential applications in medicinal chemistry and materials science. For example, the synthesis of 3-oxo- and 3-ethylideneazetidine derivatives has been explored, highlighting the chemical flexibility and potential for further functionalization of azetidine-based structures (Bauman & Duthaler, 1988). This research illustrates the foundational methodologies for creating diverse azetidine compounds that may include structures similar to this compound.
Application in Peptide Synthesis
The protection of carboxamide functions by the trityl residue, as investigated by Sieber and Riniker (1991), showcases another facet of scientific research where derivatives of azetidine, such as this compound, might find application. The development of strategies for peptide synthesis using protected intermediates underlines the importance of azetidine derivatives in facilitating complex organic syntheses (Sieber & Riniker, 1991).
Novel Synthetic Pathways
Further research into the three-component reaction of small-ring cyclic amines with arynes and acetonitrile offers innovative pathways for the synthesis of bioactive compounds. Stephens et al. (2013) demonstrated a method that could potentially be applied to the synthesis of azetidine derivatives, providing a novel approach to creating compounds with significant biological activities (Stephens, Zhang, Cormier, Chavez, Arman, & Larionov, 2013).
Detoxification Mechanisms
Research by Shichiri et al. (2001) on a novel acetyltransferase found in Saccharomyces cerevisiae that detoxifies azetidine-2-carboxylic acid highlights the biological relevance of azetidine derivatives. This study points towards the potential enzymatic interactions and detoxification mechanisms that compounds such as this compound might undergo in biological systems, emphasizing their importance in understanding cellular processes and drug metabolism (Shichiri, Hoshikawa, Nakamori, & Takagi, 2001).
Antimicrobial Activities
The synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines, as discussed by Abdel-rahman, Bakhite, and Al-Taifi (2002), indicate the broader scope of azetidine derivatives in contributing to the development of new antimicrobial agents. This research underscores the potential for this compound and similar compounds to serve as precursors or active ingredients in antimicrobial drug development (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 1-acetyl-N-(3-acetylphenyl)azetidine-3-carboxamide is the Signal Transducer and Activator of Transcription 3 (STAT3) protein . STAT3 is a cytoplasmic transcription factor that mediates cellular responses to cytokines and growth factors, including cell growth, differentiation, inflammation, and immune responses .
Mode of Action
This compound interacts with its target, STAT3, by inhibiting its activity . Specifically, it has been found to have sub-micromolar potencies, with IC50 values of 0.55, 0.38, and 0.34 μM, respectively . This interaction disrupts the normal functioning of STAT3, leading to changes in the cellular responses that this protein mediates .
Biochemical Pathways
The inhibition of STAT3 by this compound affects various biochemical pathways. STAT3 is involved in many cellular processes, including cell growth and differentiation, inflammation, and immune responses . Therefore, the inhibition of STAT3 can have wide-ranging effects on these pathways and their downstream effects.
Pharmacokinetics
It has been noted that the compound has been optimized to address issues related to cell membrane permeability and other physicochemical issues . These optimizations likely impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The inhibition of STAT3 by this compound results in various molecular and cellular effects. For instance, it has been found to inhibit constitutive STAT3 phosphorylation and DNA-binding activity in human breast cancer cells . Furthermore, treatment of breast cancer cells with this compound inhibited cell growth, colony survival, and induced apoptosis .
Propiedades
IUPAC Name |
1-acetyl-N-(3-acetylphenyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9(17)11-4-3-5-13(6-11)15-14(19)12-7-16(8-12)10(2)18/h3-6,12H,7-8H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEWIXRBZKZUOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CN(C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2585091.png)
![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2585092.png)

![Tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B2585097.png)
![Ethyl 4-[[(Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2585099.png)

![6'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2585102.png)
![ethyl 2-(2-((4-methyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2585105.png)

![2,5-dimethyl-1-[(oxan-3-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B2585107.png)
![2-(2,4-dichlorophenoxy)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2585111.png)


![(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2585114.png)